molecular formula C8H12O3 B15375651 3-methyl-5-propan-2-yloxy-5H-furan-2-one CAS No. 58089-88-6

3-methyl-5-propan-2-yloxy-5H-furan-2-one

Cat. No.: B15375651
CAS No.: 58089-88-6
M. Wt: 156.18 g/mol
InChI Key: FUNLONLUQRDVQP-UHFFFAOYSA-N
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Description

3-Methyl-5-propan-2-yloxy-5H-furan-2-one is a γ-lactone featuring a furanone core substituted with a methyl group at position 3 and a propan-2-yloxy (isopropoxy) group at position 5. This compound belongs to the class of oxygenated heterocycles, which are pivotal in medicinal chemistry and material science due to their diverse reactivity and biological activities. The propan-2-yloxy group, an ether substituent, enhances lipophilicity and metabolic stability compared to hydroxyl or ester analogs, making it a promising candidate for pharmaceutical and agrochemical applications .

Properties

CAS No.

58089-88-6

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

4-methyl-2-propan-2-yloxy-2H-furan-5-one

InChI

InChI=1S/C8H12O3/c1-5(2)10-7-4-6(3)8(9)11-7/h4-5,7H,1-3H3

InChI Key

FUNLONLUQRDVQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(OC1=O)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between 3-methyl-5-propan-2-yloxy-5H-furan-2-one and similar furanone derivatives:

Compound Name Substituents (Position) Functional Groups Key Structural Features
This compound Methyl (C3), Propan-2-yloxy (C5) Ether, Lactone Enhanced lipophilicity, ether stability
3-Acetyl-5-methylfuran-2(5H)-one Acetyl (C3), Methyl (C5) Ketone, Lactone Electrophilic carbonyl for reactions
(5R)-3-Methyl-5-phenylfuran-2(5H)-one Methyl (C3), Phenyl (C5) Aromatic ring, Lactone Aromatic π-π interactions
5-Hydroxy-3-(prop-2-en-1-yl)-2,5-dihydrofuran-2-one Hydroxy (C5), Alkenyl (C3) Alcohol, Dihydrofuranone Unsaturated side chain for cycloadditions
Dihydro-3-hydroxy-4-methyl-5-(1-methylethyl)-2(3H)-furanone Hydroxy (C3), Methyl (C4), Isopropyl (C5) Alcohol, Dihydrofuranone Polar, hydrogen-bonding capability

Key Observations :

  • Ether vs. Hydroxy Groups : The propan-2-yloxy group in the target compound reduces polarity compared to hydroxy-substituted analogs (e.g., ), improving membrane permeability but limiting hydrogen-bonding interactions .
  • Aromatic vs.
  • Reactivity : The acetyl group in 3-acetyl-5-methylfuran-2(5H)-one enables nucleophilic additions, while the propan-2-yloxy group offers stability against hydrolysis.

Physicochemical Properties

Property This compound 3-Acetyl-5-methylfuran-2(5H)-one (5R)-3-Methyl-5-phenylfuran-2(5H)-one
LogP (Predicted) ~1.8 ~0.9 ~2.5
Water Solubility Low Moderate Very low
Thermal Stability High (ether resistance to hydrolysis) Moderate (ketone reactivity) High (aromatic stabilization)

Insights :

  • The propan-2-yloxy group increases LogP compared to acetyl analogs, favoring lipid-rich environments .
  • Phenyl substitution in drastically reduces solubility due to aromatic hydrophobicity.

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